molecular formula C13H16ClNO B2583637 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide CAS No. 2411259-89-5

2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide

Cat. No.: B2583637
CAS No.: 2411259-89-5
M. Wt: 237.73
InChI Key: BVMCCGOGRUALSZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group attached to an acetamide moiety, which is further connected to an indane structure The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ylamine.

    Chlorination: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group and acetamide moiety allow the compound to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    5-Chloro-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an acetamide, leading to different reactivity and applications.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Features a ketone group, which affects its chemical behavior compared to the acetamide compound.

Uniqueness

2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide is unique due to the presence of both a chloro group and an acetamide moiety. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9(15-13(16)8-14)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMCCGOGRUALSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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